molecular formula C12H11ClF2N2O B2683112 (4-(3,4-Difluorophenoxy)pyridin-2-yl)methanamine hydrochloride CAS No. 2243512-31-2

(4-(3,4-Difluorophenoxy)pyridin-2-yl)methanamine hydrochloride

Cat. No.: B2683112
CAS No.: 2243512-31-2
M. Wt: 272.68
InChI Key: RDKHTBTYWBQNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(3,4-Difluorophenoxy)pyridin-2-yl)methanamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a pyridine ring substituted with a difluorophenoxy group and a methanamine group, forming a hydrochloride salt. Its molecular formula is C12H10F2N2O·HCl, and it has a molecular weight of 272.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,4-Difluorophenoxy)pyridin-2-yl)methanamine hydrochloride typically involves the reaction of 3,4-difluorophenol with 2-chloropyridine under basic conditions to form the intermediate 4-(3,4-difluorophenoxy)pyridine. This intermediate is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

(4-(3,4-Difluorophenoxy)pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(3,4-Difluorophenoxy)pyridin-2-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(3,4-Difluorophenoxy)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenoxy group enhances its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(3,4-Difluorophenoxy)pyridin-2-yl)methanamine hydrochloride is unique due to the presence of both difluorophenoxy and pyridine moieties, which confer distinct chemical and biological properties. Its dual fluorination enhances its stability and binding affinity compared to similar compounds .

Properties

IUPAC Name

[4-(3,4-difluorophenoxy)pyridin-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O.ClH/c13-11-2-1-9(6-12(11)14)17-10-3-4-16-8(5-10)7-15;/h1-6H,7,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKHTBTYWBQNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=NC=C2)CN)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.